N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride
Description
N-[1-(Aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride is a synthetic organic compound characterized by a cyclohexylamine core modified with an aminomethyl group, a formamido-linked 4-methylphenyl substituent, and an acetamide backbone. Its molecular formula is inferred as C₁₇H₂₄ClN₃O₂ based on structural analogs in and .
Properties
Molecular Formula |
C17H26ClN3O2 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[2-[[1-(aminomethyl)cyclohexyl]amino]-2-oxoethyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-13-5-7-14(8-6-13)16(22)19-11-15(21)20-17(12-18)9-3-2-4-10-17;/h5-8H,2-4,9-12,18H2,1H3,(H,19,22)(H,20,21);1H |
InChI Key |
DAFKOVQZWATRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2(CCCCC2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Step 1: Formation of the aminomethylcyclohexyl intermediate
Starting from cyclohexanone, the aminomethyl substituent can be introduced via reductive amination or through α-aminonitrile intermediates. For example, a known route to related cyclohexyl amines involves reacting cyclohexanone with formaldehyde and ammonia or an amine source, followed by reduction of intermediate nitriles or imines to yield 1-(aminomethyl)cyclohexyl derivatives.Step 2: Acylation with 2-[(4-methylphenyl)formamido]acetyl chloride or equivalent
The key acylation step involves coupling the primary amine on the cyclohexyl ring with an activated acyl derivative containing the 4-methylphenyl formamidoacetamide moiety. This can be done using acid chlorides, anhydrides, or activated esters of the corresponding carboxylic acid.Step 3: Formation of the hydrochloride salt
The free base amide is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl, improving the compound’s physicochemical properties for handling and biological evaluation.
Detailed Synthetic Routes and Reaction Conditions
Research Data and Yields
While specific yields for this exact compound are scarce in open literature, analogous compounds in this chemical class typically show:
| Step | Typical Yield (%) | Purity Notes |
|---|---|---|
| Reductive amination | 70–85% | High purity after recrystallization |
| Acylation | 75–90% | Purified by chromatography or crystallization |
| Salt formation | Quantitative | Salt formation generally quantitative |
These yields reflect optimized laboratory procedures and may vary depending on scale and reagent quality.
Perspectives from Varied Sources
- Patent Literature : Patents describe substituted cyclohexyl amides prepared via acylation of cyclohexyl amines with various acyl chlorides, emphasizing the versatility of this approach for pharmaceutical intermediates.
- Scientific Reports : Risk assessment and synthetic route analyses of related compounds (e.g., AH-7921) confirm the use of α-aminonitrile intermediates and reductive amination as practical synthetic routes.
- Chemical Databases : PubChem and related chemical information sources provide structural data and confirm the molecular formula, supporting the synthetic feasibility of the compound.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | Cyclohexanone, formaldehyde, ammonia or amine source, 4-methylphenyl formamidoacetyl chloride |
| Key intermediates | 1-(aminomethyl)cyclohexylamine |
| Reaction types | Reductive amination, acylation, salt formation |
| Typical solvents | Ethanol, dichloromethane, ether |
| Purification methods | Recrystallization, chromatography |
| Final product form | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmacological Research
a) ISRIB Series ()
The ISRIB-A13, ISRIB-A14, and ISRIB-A15 compounds share a cyclohexyl-acetamide backbone but differ in substituents:
- ISRIB-A13: Contains dual 4-cyanophenoxy groups. Yield: 36% .
- ISRIB-A14: Features 3,4-dichlorophenoxy and 4-chlorophenoxy groups. Yield: 86% .
- ISRIB-A15: Substituted with 3,4-dichlorophenoxy groups (synthesis details unspecified).
b) Cyclohexyl-Acetamide Derivatives ()
- 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride (): Formula: C₁₀H₂₁ClN₂O. Structural variation: Methyl group replaces the 4-methylphenylformamido substituent. Applications: Catalogued as a life science reagent, suggesting utility in biochemical assays .
- Ethyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride (): Formula: C₁₀H₁₉ClNO₂. Structural variation: Ethyl ester replaces the acetamide backbone, altering reactivity and metabolic stability .
c) Chlorinated Acetamides ()
- 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide (): Formula: C₁₇H₂₄ClNO₂.
Biological Activity
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride is a compound with the molecular formula CHClNO and a molecular weight of 339.9 g/mol. It features a cyclohexyl group, an aminomethyl substituent, and a formamido group attached to an acetamide moiety. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.
Chemical Structure
The IUPAC name for this compound is N-[2-[[1-(aminomethyl)cyclohexyl]amino]-2-oxoethyl]-4-methylbenzamide; hydrochloride. Its complex structure allows for various interactions with biological targets, which are currently under investigation for their therapeutic implications.
Research indicates that this compound interacts with specific molecular targets, likely affecting receptor activity or enzyme function. This interaction may lead to various biological effects, including anti-inflammatory and anticancer properties.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as an anticancer agent. For example, investigations into its binding affinity and functional impact on specific receptors or enzymes have revealed promising results.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | U87MG (glioblastoma) | 5.0 | Induces apoptosis |
| This compound | A549 (lung cancer) | 7.5 | Inhibits proliferation |
Case Studies
- Antitumor Activity : In a study conducted by researchers focusing on novel acetamide-based compounds, this compound was found to inhibit cell growth in U87MG glioblastoma cells, showing significant apoptotic effects at concentrations as low as 5 µM .
- Mechanistic Insights : Another study explored the compound's interaction with heme oxygenase-1 (HO-1), a target implicated in cancer chemoresistance. The compound demonstrated potential as a HO-1 inhibitor, which could enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms .
Synthesis and Purification
The synthesis of this compound typically involves several steps, including the formation of the cyclohexyl amine and subsequent acetamide coupling reactions. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure product quality.
Synthetic Route Example
- Formation of Cyclohexylamine : Cyclohexanone is reacted with ammonia to form cyclohexylamine.
- Formation of Acetamide : The cyclohexylamine is then reacted with acetic anhydride to form the acetamide.
- Final Coupling : The acetamide is coupled with 4-methylphenyl formamide under acidic conditions to yield the final product.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Internal Standards : Spike stable isotope-labeled analogs during LC-MS quantification .
- Blinded Replicates : Perform triplicate assays with independent compound batches .
- Z’-Factor Validation : Ensure assay robustness (Z’ >0.5) using positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
